molecular formula C5H4N4S B1611628 [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol CAS No. 66234-79-5

[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol

Cat. No. B1611628
CAS RN: 66234-79-5
M. Wt: 152.18 g/mol
InChI Key: YAVWDJFVNOVTSX-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a]pyrimidines” are a significant class of non-naturally occurring small molecules that have garnered the interest of researchers1. This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer1. The “[1,2,4]Triazolo[1,5-a]pyrimidine” heterocycle system presents four different families of isomers, among which the well-known “[1,2,4]triazolo[1,5-a]pyrimidine” isomer is the most studied1.



Synthesis Analysis

In order to find novel anti-tumor compounds, a series of novel “[1,2,4]triazolo[1,5-a]pyrimidine” derivatives has been designed and synthesized2. The structures of all the compounds were confirmed by IR, 1H-NMR, MS, and elemental analysis2.



Molecular Structure Analysis

The “[1,2,4]triazolo[1,5-a]pyrimidine” scaffold and its isomers and analogs have been extensively described1. The vast majority of biologically active “[1,2,4]triazolo[1,5-a]pyrimidines” and their dihydro “[1,2,4]triazolo[1,5-a]pyrimidine” and “[1,2,4]triazolo[1,5-a]pyrimidinones” analogs described to date are synthetic compounds1.



Chemical Reactions Analysis

“[1,2,4]Triazolo[1,5-a]pyrimidines” have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol” are not explicitly mentioned in the search results. However, one of the derivatives, “7-Hydroxyl-2-(3-hydroxypropyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine”, was synthesized and its properties were confirmed by IR, 1H-NMR, MS, and elemental analysis2.


Scientific Research Applications

Chemical Significance and Diverse Applications

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, including its derivatives like [1,2,4]triazolo[1,5-a]pyrimidine-2-thiol, is a significant class of non-naturally occurring small molecules that has garnered attention across various research domains. This compound is integral to structures used in both agricultural and medicinal chemistry due to its broad spectrum of biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. The continued development and application of [1,2,4]triazolo[1,5-a]pyrimidines underscore their importance in scientific research, highlighting the scaffold's versatility and potential for generating novel therapeutic agents (Pinheiro et al., 2020).

Coordination Compounds for Medicinal Applications

Research into the development of coordination compounds with [1,2,4]triazolo[1,5-a]pyrimidines has expanded over the last 15 years, revealing a rich diversity in coordination chemistry that offers intriguing structural chemistry and promising therapeutic properties. These compounds are particularly noted for their potential in medicinal applications, including anticancer, antiparasitic, and antibacterial prodrugs. The hypothesized therapeutic potential of these coordination compounds often surpasses that of currently available drugs, making them a focal point for further study in medicinal chemistry (Łakomska & Fandzloch, 2016).

Synthetic Approaches and Biological Properties

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines is a subject of considerable interest due to their valuable biological properties. These compounds have been identified to possess a range of activities, including herbicidal, antifungal, antitubercular, and antibacterial effects. Additionally, polycyclic systems containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to exhibit antitumor properties and potential for treating various conditions such as Alzheimer's disease and insomnia. The synthetic methodologies for these compounds typically involve the annulation of pyrimidine and triazole rings, showcasing the chemical versatility and potential for creating diverse biologically active molecules (Fizer & Slivka, 2016).

Safety And Hazards

The safety and hazards of “[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol” are not explicitly mentioned in the search results.


Future Directions

The potential of “[1,2,4]Triazolo[1,5-a]pyrimidines” has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties1. This suggests that there is a need for further research into the biological properties and potential applications of these compounds.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a subject matter expert.


properties

IUPAC Name

1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-7-4-6-2-1-3-9(4)8-5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVWDJFVNOVTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=S)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497134
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol

CAS RN

66234-79-5
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TR Ren, HW Yang, X Gao, XL Yang… - Pest Management …, 2000 - Wiley Online Library
The paper describes the biophore models of sulfonylurea, imidazolinone, triazolopyrimidinesulfonamide and 5‐pyrimidyltriazolo‐3‐sulfonamides established by the Apex‐3D …
Number of citations: 32 onlinelibrary.wiley.com
B Raux, Y Voitovich, C Derviaux, A Lugari, E Rebuffet… - academia.edu
General Methods for Chemistry. All solvents were purified according to reported procedures, and the reagents commercially available were used as received. Separation by column …
Number of citations: 0 www.academia.edu
AC Taki, JJ Byrne, PR Boag, A Jabbar, RB Gasser - Molecules, 2021 - mdpi.com
In the present study, we established a practical and cost-effective high throughput screening assay, which relies on the measurement of the motility of Caenorhabditis elegans by …
Number of citations: 9 www.mdpi.com
NT Cong, MA Hung, PN Nam, NTK Loan - Vietnam Journal of Chemistry, 2014 - vjs.ac.vn
Abstract Treatment of (4, 6-dimethylpyrimidin-2-ylsulfanyl) acetohydrazide with carbon disulfide in the solution of potassium hydroxide in ethanol gave 5, 7-dimethyl-[1, 2, 4] triazolo [1, 5-…
Number of citations: 1 vjs.ac.vn

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